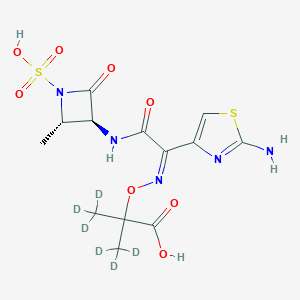

Aztreonam-d6

Übersicht

Beschreibung

Ecteinascidin 743 ist ein Tetrahydroisochinolin-Alkaloid, das aus der marinen Manteltierart Ecteinascidia turbinata gewonnen wird. Es ist ein vielversprechender und potenter Antitumorwirkstoff, der für seine Aktivität gegen eine Vielzahl von Tumorzelllinien in subpikomolaren bis nanomolaren Konzentrationen bekannt ist . Ecteinascidin 743 hat in in-vivo-Modellen bemerkenswerte Antitumoraktivität gezeigt und wird derzeit in klinischen Studien auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Totalsynthese von Ecteinascidin 743 erfolgt über einen konvergenten Ansatz aus fünf Bausteinen von nahezu gleicher Größe. Die Synthese umfasst 23 Schritte, beginnend mit L-3-Hydroxy-4-Methoxy-5-Methylphenylalanol, mit einer Gesamtausbeute von 3% . Zu den wichtigsten Schritten gehören die Konstruktion des D-E-Segments durch hoch diastereoselektive Pictet-Spengler-Kondensation, diastereoselektive N-Alkylierung und einstufige Deprotektion/Cyclisierung, die zu einem 1,4-verbrückten 10-gliedrigen Ring führt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Ecteinascidin 743 umfassen die Herstellung von Zwischenprodukten durch Schutzgruppenumwandlung, Veresterung und intramolekulare Cyclisierungsreaktionen. Diese Methoden sind so konzipiert, dass sie mild, einfach und kostengünstig sind und sich somit für die Massenproduktion eignen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ecteinascidin 743 unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Alkylierung, bei der es durch Reaktion mit der N2-Position von Guanin in der kleinen Furche der DNA kovalente Addukte bildet . Diese Wechselwirkung führt zu einer Biegung der DNA in Richtung der großen Furche, ein einzigartiges Merkmal unter den DNA-interagierenden Agenzien .

Häufige Reagenzien und Bedingungen: Die Reaktionen mit Ecteinascidin 743 erfordern in der Regel spezifische Bedingungen wie das Vorhandensein eines chiralen Phasentransferkatalysators für die Schutzgruppenumwandlung und milde Bedingungen für die Veresterung und Cyclisierung .

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von Ecteinascidin 743 gebildet werden, gehören kovalente DNA-Addukte, die für seine Antitumoraktivität entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Aztreonam-d6 exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart. It is primarily administered intravenously due to its low oral bioavailability (approximately 1%). The drug is rapidly excreted by the kidneys, necessitating dosage adjustments in patients with renal impairment. Its pharmacodynamics are characterized by a time-dependent killing mechanism, which emphasizes the importance of maintaining drug concentrations above the minimum inhibitory concentration (MIC) for effective bacterial eradication .

Clinical Applications

This compound has been utilized in various clinical settings:

- Respiratory Infections : It is particularly effective against Pseudomonas aeruginosa, making it a valuable option for treating respiratory infections in patients with cystic fibrosis and those requiring mechanical ventilation. A study demonstrated that inhaled aztreonam significantly reduced bacterial load and improved respiratory function in children with tracheostomy tubes .

- Urinary Tract Infections (UTIs) : this compound is indicated for the treatment of complicated UTIs caused by Gram-negative organisms. Its effectiveness has been shown to be at least comparable to other antibiotics like cefamandole and gentamicin .

- Intra-abdominal Infections : The antibiotic is also employed in treating intra-abdominal infections due to its broad spectrum against aerobic Gram-negative bacteria .

Inhaled Aztreonam in Cystic Fibrosis

A longitudinal study evaluated the use of inhaled aztreonam in pediatric patients with cystic fibrosis. The trial aimed to determine whether aerosolized aztreonam could decrease the frequency of respiratory infections requiring systemic antibiotics. Results indicated a significant reduction in bacterial density and improved clinical outcomes over a 12-month period .

Efficacy Against Multidrug-Resistant Organisms

Research has highlighted aztreonam's effectiveness against multidrug-resistant (MDR) strains of Gram-negative bacteria, including those resistant to carbapenems. A study involving aztreonam-avibactam combinations showed enhanced activity against resistant strains, suggesting potential for broader applications in treating complex infections .

Comparative Efficacy

This compound has been compared with other antibiotics in various studies:

| Antibiotic | Indication | Efficacy Comparison |

|---|---|---|

| Aztreonam | UTIs | Comparable to cefamandole |

| Inhaled Aztreonam | Respiratory infections | Superior bacterial load reduction |

| Aztreonam-avibactam | MDR Gram-negative infections | Enhanced efficacy over aztreonam alone |

Wirkmechanismus

Ecteinascidin 743 exerts its effects by binding to the minor groove of DNA and forming covalent adducts with the N2 position of guanine . This interaction bends the DNA towards the major groove, interfering with several transcription factors, DNA binding proteins, and DNA repair pathways . Ecteinascidin 743 also modulates the production of cytokines and chemokines by tumor and normal cells, contributing to its antitumor activity . The compound’s unique mechanism of action involves a cascade of events that disrupt the normal functioning of cancer cells, making it a potent antitumor agent .

Vergleich Mit ähnlichen Verbindungen

Ecteinascidin 743 ähnelt strukturell anderen Tetrahydroisochinolin-Naturstoffen wie Saframycinen und Renieramycinen . Es zeichnet sich durch seine potente Antitumoraktivität und seine einzigartigen DNA-Bindungseigenschaften aus . Im Gegensatz zu anderen ähnlichen Verbindungen hat Ecteinascidin 743 in klinischen Studien eine signifikante Wirksamkeit gezeigt und ist für die Behandlung bestimmter Krebsarten zugelassen . Der Schwerpunkt lag hauptsächlich auf Ecteinascidin 743, da es die häufigste und potenteste Verbindung war, die aus dem Manteltierextrakt isoliert wurde .

Liste ähnlicher Verbindungen:- Saframycine

- Renieramycine

- Jorumycine

Die einzigartige Fähigkeit von Ecteinascidin 743, DNA in Richtung der großen Furche zu biegen, und seine potente Antitumoraktivität machen es zu einer wertvollen Verbindung in der Krebsforschung und -behandlung .

Biologische Aktivität

Aztreonam-d6 is a deuterated form of aztreonam, a monocyclic β-lactam antibiotic primarily effective against Gram-negative bacteria. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Spectrum of Activity

Aztreonam exhibits significant antimicrobial activity against various Gram-negative pathogens. A systematic review highlighted its effectiveness when combined with avibactam against MBL-producing strains of Enterobacterales and Stenotrophomonas:

- In Vitro Studies : In a cohort of 2209 Gram-negative bacteria, aztreonam showed a minimum inhibitory concentration (MIC) of ≤ 4 mg/L in 80% of MBL-producing Enterobacterales and 85% of Stenotrophomonas strains .

- Clinical Outcomes : Among 94 patients treated with the aztreonam + avibactam combination, clinical resolution was achieved in 80% within 30 days, indicating strong efficacy in bloodstream infections .

Comparative Efficacy

A comparative analysis of aztreonam's effectiveness against other antibiotics reveals its unique position in treating resistant infections:

| Antibiotic | MIC (µg/mL) | Activity Against MBL-producing Strains |

|---|---|---|

| Aztreonam | ≤ 4 | High |

| Ceftazidime | 4 | Moderate |

| Meropenem | Variable | Low to Moderate |

Cytotoxicity Studies

While aztreonam is primarily an antibiotic, studies have assessed its cytotoxic effects on human cells:

- Cytotoxicity Data : In cytotoxicity assays, this compound demonstrated reduced metabolic activity in tumor cell lines at concentrations as low as 75 µg/mL, with an IC50 value calculated at approximately 61.18 µg/mL . Normal cells showed less sensitivity, maintaining viability above 70% at similar concentrations.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound to target enzymes involved in bacterial resistance mechanisms. The results suggest that this compound may inhibit key enzymes such as tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis.

Binding Energy Analysis

The binding energies calculated during docking studies provide insight into the potential efficacy of this compound:

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| This compound | -8.5 | Tyrosyl-tRNA Synthetase |

| Control Compound | -7.2 | Tyrosyl-tRNA Synthetase |

Case Studies

Several case studies have documented the successful use of aztreonam in clinical settings:

- Case Study 1 : A patient with a bloodstream infection caused by an MBL-producing Enterobacter cloacae was treated with aztreonam + avibactam. The patient showed complete clinical resolution within two weeks.

- Case Study 2 : In cystic fibrosis patients colonized with Achromobacter xylosoxidans, treatment regimens including aztreonam resulted in improved lung function and reduced bacterial load .

Eigenschaften

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-XFXAWXATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.